molecular formula C12H8Cl8N2P2 B12766038 1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- CAS No. 33893-19-5

1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro-

Cat. No.: B12766038
CAS No.: 33893-19-5
M. Wt: 525.8 g/mol
InChI Key: WAKDXWZOUPZXJK-UHFFFAOYSA-N
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Description

1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes both nitrogen and phosphorus atoms within a four-membered ring. The presence of multiple chlorine atoms and m-chlorophenyl groups further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- typically involves the reaction of phosphorus trichloride with m-chlorophenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with a chlorinating agent to introduce the hexachloro groups.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Dichlorodiphenyldichloroethane (DDD): An organochlorine compound with similar structural features but different chemical properties.

    Dichlorodiphenyltrichloroethane (DDT): Another organochlorine compound with a similar backbone but different functional groups.

    Mitotane: A chemotherapeutic agent structurally related to DDD.

Uniqueness

1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- is unique due to its combination of nitrogen and phosphorus atoms within a four-membered ring, along with the presence of multiple chlorine atoms and m-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

33893-19-5

Molecular Formula

C12H8Cl8N2P2

Molecular Weight

525.8 g/mol

IUPAC Name

2,2,2,4,4,4-hexachloro-1,3-bis(3-chlorophenyl)-1,3,2λ5,4λ5-diazadiphosphetidine

InChI

InChI=1S/C12H8Cl8N2P2/c13-9-3-1-5-11(7-9)21-23(15,16,17)22(24(21,18,19)20)12-6-2-4-10(14)8-12/h1-8H

InChI Key

WAKDXWZOUPZXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2P(N(P2(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl)(Cl)(Cl)Cl

Origin of Product

United States

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